- Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald ReactionsAsian Journal of Organic Chemistry, 2022, 11(1),,
Cas no 91-40-7 (Fenamic acid)

Fenamic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Phenylanthranilic acid
- Diphenylamine-2-carboxylic acid
- N-Phenyl 2-Aminobenzoic Acid
- Benzoic acid, 2-(phenylamino)-
- N-Phenyl o-aminobenzoic acid
- 2-anilinobenzoic acid
- DPC
- 2-(Phenylamino)benzoic acid
- Fenamic acid
- Phenylanthranilic acid
- 2-Carboxydiphenylamine
- o-Anilinobenzoic acid
- N-Phenyl-o-aminobenzoic acid
- N-Phenyl-2-aminobenzoic acid
- Anthranilic acid, N-phenyl-
- 2-Phenylamino-benzoic acid
- N-Phenylanthranilic
- 952VN06WBB
- ZWJINEZUA
- NCGC00093536-04
- CHEMBL23832
- AKOS000118791
- 2-phenylazanylbenzoic acid
- KBio2_002302
- FT-0631438
- HMS3402H03
- CBDivE_001949
- HMS3373F04
- MLS-0412242.P016
- NCGC00014989-06
- EINECS 202-066-8
- diphenylamine carboxylate
- NCGC00014989-02
- NCGC00093536-02
- PhenylanthranilsA currencyure
- BCBcMAP01_000076
- SY048561
- NCGC00014989-07
- ZWJINEZUASEZBH-UHFFFAOYSA-
- HMS2232G15
- SB78726
- W-100309
- F3145-3322
- Z57127451
- KBioSS_002304
- AMY40863
- BRN 1456607
- N-PHENYLANTHRANILIC ACID [MI]
- KBio3_000282
- BIDD:GT0820
- DPC cpd
- Bio1_000122
- DTXSID6059025
- KBio2_004870
- DS-14719
- D03APP
- SPECTRUM1505156
- STK089446
- Bio1_001100
- NCGC00093536-06
- LP00011
- BB 0255314
- ortho-anilinobenzoic acid
- KBio2_007438
- NCGC00093536-03
- NSC-4273
- KBio3_000281
- N-phenylanthranilsyre
- HMS1361H03
- BRD-K80863915-001-02-9
- EN300-18386
- N-phenyl-ortho-aminobenzoic acid
- phenyl anthranilic acid
- NSC 215211
- HY-W040265
- 2-anilino-benzoic acid
- SR-01000075342
- KBioGR_002302
- Bio1_000611
- KBio2_000141
- HMS1791H03
- KBioGR_000141
- o-(Phenylamino)benzoic acid
- KBio2_002709
- KBio3_002782
- NSC-215211
- SCHEMBL25828
- A843855
- D0873
- CBiol_001836
- Tox21_500011
- N-Phenylanthranilic acid, 98%
- N-Phenylanthranilic acid, technical, >=95% (T)
- NCGC00014989-05
- GTPL4182
- EU-0100011
- BBL008122
- Phenyl anthranilic acid (all isomers)
- NCGC00093536-01
- Lopac0_000011
- D70372
- NCGC00014989-03
- CHEBI:34756
- s5517
- AE-641/02494034
- Oprea1_622264
- IDI1_033891
- MLS-0412242
- Bio2_000621
- NCGC00014989-01
- InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
- SR-01000075342-1
- SDCCGMLS-0412242.P028
- AI3-08880
- NSC215211
- BSPBio_001421
- Diphenylamine-2-carboxylic acid; DPC
- KBioSS_000141
- SMR001230825
- SR-01000075342-2
- n-phenyl anthranilic acid
- NCGC00014989-04
- NSC4273
- CS-W021005
- NCGC00093536-05
- 91-40-7
- BRD-K80863915-001-05-2
- HMS3260C03
- HMS1989H03
- LS-20563
- Lopac-144509
- MFCD00002421
- cMAP_000012
- KBio2_005277
- SDCCGSBI-0050000.P002
- Diphenylaminecarboxylic acid-(2)
- Oprea1_414882
- NCGC00014989-12
- NCGC00260696-01
- N-phenyl-anthranilic acid
- BDBM50337278
- NCGC00014989-08
- UNII-952VN06WBB
- diphenylamine-2-carboxylate
- Bio2_000141
- Q498436
- MLS002153472
- CCG-204107
- 2-(Phenylamino)benzoic acid (ACI)
- Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)
- DPC (chloride channel inhibitor)
- NSC 4273
- o-Carboxydiphenylamine
- NS00007989
- DB-057256
- benzoic acid, 2-anilino-
-
- MDL: MFCD00002421
- Inchi: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
- InChI-Schlüssel: ZWJINEZUASEZBH-UHFFFAOYSA-N
- Lächelt: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O
- BRN: 1456607
Berechnete Eigenschaften
- Genaue Masse: 213.07900
- Monoisotopenmasse: 213.078979
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 236
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Tautomerzahl: 4
- Topologische Polaroberfläche: 49.3
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Weiße Flockenkristalle.
- Dichte: 1.1544 (rough estimate)
- Schmelzpunkt: 182-185 °C (lit.)
- Siedepunkt: 353.22°C (rough estimate)
- Flammpunkt: 186.7°C
- Brechungsindex: 1.5700 (estimate)
- Wasserteilungskoeffizient: Unlöslich
- PSA: 49.33000
- LogP: 3.20140
- FEMA: 3470
- Merck: 7273
- Löslichkeit: Löslich im heißen Ethanol, leicht löslich in heißem Wasser, heißem Benzol und Äther.
Fenamic acid Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36-S24/25
- RTECS:CB3730000
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- TSCA:Yes
- Lagerzustand:Behälter geschlossen halten, wenn sie nicht verwendet werden. In dicht verschlossenen Behältern aufbewahren. An einem kühlen, trockenen und gut belüfteten Ort vor inkompatiblen Substanzen aufbewahren.
- Gefahrenklasse:IRRITANT
Fenamic acid Zolldaten
- HS-CODE:29224995
- Zolldaten:
China Zollkodex:
2922499990Übersicht:
2922499990 Andere Aminosäuren und ihre Ester und ihre Salze (ausgenommen solche, die mehr als eine sauerstoffhaltige Gruppe enthalten). MwSt:17,0%Steuerrückerstattungssatz:9.0% RegulierungsbedingungenAB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren)MFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden
Regulierungsbedingungen:
A.Zollabfertigungsformular für eingehende Waren
B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:
P.Importierte Tiere und Pflanzen\Quarantäne tierischer und pflanzlicher Erzeugnisse
Q.Ausgehende Tiere und Pflanzen\Quarantäne tierischer und pflanzlicher Erzeugnisse
R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln
S.Sanitäre Überwachung und Inspektion von exportierten Lebensmitteln
M.Wareninspektion bei der Einfuhr
N.Wareninspektion bei AusfuhrenZusammenfassung:
HS:2922499990 andere Aminosäuren, ausgenommen solche, die mehr als eine Art Sauerstofffunktion enthalten, und ihre Ester; MwSt:17,0% Steuerermäßigungssatz:9,0% AufsichtsbedingungenMFN-Tarif:6.5% General tariff:30.0%
Fenamic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096724-5g |
Fenamic acid |
91-40-7 | 98% | 5g |
¥34 | 2024-05-21 | |
ChemScence | CS-W021005-500g |
Fenamic acid |
91-40-7 | ≥98.0% | 500g |
$99.0 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010906-10g |
Fenamic acid |
91-40-7 | 95% | 10g |
¥46 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010906-100g |
Fenamic acid |
91-40-7 | 95% | 100g |
¥211 | 2024-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94890-500g |
Fenamic acid |
91-40-7 | 500g |
¥626.0 | 2021-09-08 | ||
Enamine | EN300-18386-25.0g |
2-(phenylamino)benzoic acid |
91-40-7 | 95.0% | 25.0g |
$38.0 | 2025-03-21 | |
abcr | AB118466-500 g |
N-Phenylanthranilic acid, 99%; . |
91-40-7 | 99% | 500 g |
€393.00 | 2023-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22330-1 mL * 10 mM (in DMSO) |
Fenamic acid |
91-40-7 | 99.61% | 1 mL * 10 mM (in DMSO) |
¥387.00 | 2022-04-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0873-25G |
2-Anilinobenzoic Acid |
91-40-7 | >98.0%(T)(HPLC) | 25g |
¥230.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P105693-500g |
Fenamic acid |
91-40-7 | AR,95% | 500g |
¥927.90 | 2023-09-01 |
Fenamic acid Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-onesJournal of Organic Chemistry, 2023, 88(6), 3567-3581,
Synthetic Routes 3
- Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agentsBioorganic & Medicinal Chemistry, 2022, 55,,
Synthetic Routes 4
- "On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic systemTetrahedron Letters, 2019, 60(29), 1938-1941,
Synthetic Routes 5
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo FreireJournal of Organometallic Chemistry, 2022, 979,,
Synthetic Routes 6
Synthetic Routes 7
1.2 Reagents: Water ; pH 3 - 4, 0 °C
1.3 Solvents: Ethyl acetate ; 10 min
- Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc ExpressionJournal of Medicinal Chemistry, 2020, 63(17), 9136-9153,
Synthetic Routes 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Microwave assisted synthesis of N-phenylanthranilic acids in waterJournal of Chemical Research, 2005, (9), 561-563,
Synthetic Routes 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt
- Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replicationBioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587,
Synthetic Routes 10
1.2 Reagents: Potassium hydroxide ; rt → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.Organic Letters, 2011, 13(9), 2196-2199,
Synthetic Routes 11
- The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinonesHeterocycles, 2012, 84(2), 1383-1389,
Synthetic Routes 12
- Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic AnhydridesAsian Journal of Organic Chemistry, 2022, 11(7),,
Synthetic Routes 13
Synthetic Routes 14
1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
1.3 Reagents: Acetic acid
- Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium CatalystsJournal of Combinatorial Chemistry, 2006, 8(4), 459-461,
Synthetic Routes 15
- Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysisJournal of Chromatography A, 2017, 1491, 98-107,
Synthetic Routes 16
- A novel route for progenitors of carbazoles with a view to study larvicidal propertiesJournal of the Indian Chemical Society, 1988, 65(12), 876-8,
Synthetic Routes 17
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Regioselective copper-catalysed amination of halobenzoic acids using aromatic aminesJournal of Chemical Research, 2007, (10), 587-589,
Synthetic Routes 18
- Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditionsChinese Chemical Letters, 2009, 20(7), 784-788,
Synthetic Routes 19
1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; pH 3
- Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chloridesTetrahedron, 2011, 67(48), 9405-9410,
Synthetic Routes 20
- A new synthetic method of di-9-acridinyl derivatives of aminesHecheng Huaxue, 2002, 10(1), 65-67,
Synthetic Routes 21
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt
- A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivativesJournal of Chemical Research, 2006, (5), 342-344,
Synthetic Routes 22
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone DerivativesJournal of Organic Chemistry, 2014, 79(16), 7451-7458,
Synthetic Routes 23
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-onesJournal of Organic Chemistry, 2023, 88(6), 3567-3581,
Fenamic acid Raw materials
- Phenyl(2,4,6-trimethoxyphenyl)iodonium
- Benzaldehyde, 2-(phenylamino)-
- 1-Phenyl-3,1-Benzoxazine-2,4-Dione
- O-chlorobenzoic acid
- 2-Bromobenzoic acid
- o-Iodobenzoic acid
- Methyl 2-bromobenzoate
- Benzoic acid, 2-(methylphenylamino)-, methyl ester
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- 2-Anilinobenzoic acid methyl ester
- Isatoic anhydride
Fenamic acid Preparation Products
Fenamic acid Verwandte Literatur
-
Jia Yu,Xiaoqing Zhao,Nanmengzi Zhang,Chaoqun You,Gang Yao,Jin Zhu,Liang Xu,Baiwang Sun New J. Chem. 2017 41 4087
-
Tianlei Zhou,Feng Li,Yan Fan,Weifeng Song,Xiaoyue Mu,Hongyu Zhang,Yue Wang Hydrogen-bonded dimer stacking induced emission of aminobenzoic acid compounds. Tianlei Zhou Feng Li Yan Fan Weifeng Song Xiaoyue Mu Hongyu Zhang Yue Wang Chem. Commun. 2009 3199
-
Tao Deng,Jing Zhao,Danfeng Peng,Xinqian He,Xin-an Huang,Chaozhan Lin,Chenchen Zhu,Lei Wang,Fang Liu Org. Biomol. Chem. 2022 20 5076
-
Fan Yang,Chao-Xian Yan,Xing Yang,Da-Gang Zhou,Pan-Pan Zhou CrystEngComm 2017 19 1762
-
Sarah L. Price Chem. Soc. Rev. 2014 43 2098
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Aminobenzoinsäuren und Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzonsäuren und Derivate Aminobenzoinsäuren und Derivate
91-40-7 (Fenamic acid) Verwandte Produkte
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- 27693-67-0(2-((3-Carboxyphenyl)amino)benzoic acid)
- 116702-63-7(3-Amino-2-(phenylamino)benzoic Acid)
- 1017662-55-3(1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propan-1-one)
- 946353-96-4(methyl 4-oxo-3-2-(propylcarbamoyl)ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate)
- 896328-29-3(N'-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl-N-cyclopentylethanediamide)
- 329207-48-9(7-methyl-2-oxo-1,2-dihydropyrazolo1,5-apyrimidine-6-carboxylic Acid)
